molecular formula C10H20N2O2 B7918552 N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

Cat. No.: B7918552
M. Wt: 200.28 g/mol
InChI Key: SHQXSKKYZOVGRU-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is a piperidine-derived acetamide compound featuring a hydroxyethyl group at the piperidine nitrogen and an acetamide moiety attached to the 2-position via a methylene bridge.

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)11-8-10-4-2-3-5-12(10)6-7-13/h10,13H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXSKKYZOVGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Agent Development
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is being explored for its potential as a pharmacological agent aimed at treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, which may provide therapeutic benefits for conditions such as anxiety and depression .

Neuropharmacological Effects
Research indicates that the compound may influence various neurotransmitter pathways. Its structural similarities to known psychoactive agents suggest that it could modulate receptor activities, leading to diverse biological effects .

Organic Synthesis

Intermediate in Chemical Reactions
This compound serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it useful in the development of new chemical entities .

Synthesis Methods
The synthesis typically involves reactions with acetic anhydride or acetyl chloride under controlled conditions, often utilizing bases like triethylamine to facilitate the process. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Biological Studies

Interaction with Biological Systems
this compound is utilized in studies investigating its interactions with biological systems. It has shown potential as a ligand for various receptors, contributing to our understanding of receptor-ligand dynamics .

Antimicrobial Properties
Recent studies have indicated that compounds similar to this one exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis .

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Piperidine DerivativesEffectiveModerateModerate
N-Cyclopropyl VariantsPotentially EffectiveVariesVaries

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications across different industries .

Study on Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In laboratory settings, it has been tested against several bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Neuropharmacological Research

A study focusing on the neuropharmacological effects of this compound revealed its ability to modulate neurotransmitter levels in animal models. This research points towards its therapeutic potential in treating mood disorders.

Chemical Proteomic Studies

Chemical proteomic studies have been conducted to understand how this compound interacts with specific proteins within cells. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic targets .

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide Not available Not available Not available 1-(2-hydroxyethyl), 2-(acetamide-methyl) Discontinued commercial product
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide 1353985-02-0 C₁₃H₂₄N₂O₂ 240.35 Cyclopropyl, 1-(2-hydroxyethyl) Synthesized via alkylation
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Not available Not available Not available Ethyl, hydroxyimino 68–72% synthesis yield
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide 2090407-66-0 Not available Not available Aminoethyl, ethyl Potential CNS targeting
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide 1353988-66-5 Not available Not available Chloro-acetyl, cyclopropyl Reactive intermediate

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to lipophilic substituents like cyclopropyl or ethyl .
  • Reactivity : Chloro-acetyl derivatives (e.g., CAS 1353988-66-5) may act as prodrugs or intermediates due to their electrophilic nature .
Pharmacological and Physicochemical Properties
  • Binding Affinity : Pyridine-based acetamides (e.g., 5RGX) exhibit binding affinities < −22 kcal/mol to viral proteases, highlighting the role of heterocyclic substituents in target engagement .
  • Solubility: Hydroxyethyl and aminoethyl groups improve aqueous solubility compared to aryl or alkyl substituents, which may enhance bioavailability .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide moiety. This structure is critical for its interaction with biological targets.

Chemical Formula: C12_{12}H17_{17}N3_{3}O

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Receptors and Enzymes: The hydroxyethyl group can form hydrogen bonds, enhancing binding affinity to biological molecules. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating neurotransmission pathways.
  • Biochemical Pathways: The compound may influence signaling pathways by inhibiting or activating specific proteins, leading to various therapeutic effects.

Antimicrobial Activity

Recent studies have assessed the antimicrobial potential of piperidine derivatives, including this compound.

Key Findings:

  • Antibacterial Activity: The compound has shown promising activity against Gram-positive and Gram-negative bacteria. For instance, related piperidine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: Some derivatives exhibited moderate antifungal properties against Candida albicans, with MIC values around 3.125 mg/mL .
CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureus0.0039 - 0.025
This compoundE. coli0.0039 - 0.025
Derivative XC. albicans3.125

Antitumor Activity

This compound has been explored for its potential antitumor effects:

Case Study:
A study on related compounds indicated that piperidine derivatives could reduce cell viability in triple-negative breast cancer models by up to 55% at concentrations of 10 μM after three days of treatment . This suggests a potential role in cancer therapeutics.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications to the hydroxyethyl and acetamide groups can significantly affect biological activity:

  • Hydroxy Substitution: Hydroxyl groups enhance solubility and interaction with biological targets.
  • Piperidine Modifications: Variations in the piperidine ring structure can lead to improved binding affinities and selectivity for specific receptors .

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